N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including the epidermal growth factor receptor (EGFR), the vascular endothelial growth factor receptor (VEGFR), and the platelet-derived growth factor receptor (PDGFR).
In preclinical studies, the compound has demonstrated potent antitumor activity against various cancer cell lines, including non-small cell lung cancer, breast cancer, and ovarian cancer. Its mechanism of action involves the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.